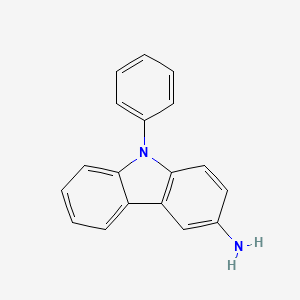

9-Phenylcarbazol-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-phenylcarbazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2/c19-13-10-11-18-16(12-13)15-8-4-5-9-17(15)20(18)14-6-2-1-3-7-14/h1-12H,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSAUMAWVSPLISW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)N)C4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Precursor Chemistry

Precision Synthesis of the 9-Phenylcarbazol-3-amine Scaffold

The construction of the core this compound structure is a multi-step process that demands high precision to ensure the correct placement of the phenyl group on the nitrogen atom and the amine group at the C3 position of the carbazole (B46965) framework.

The introduction of a phenyl group at the nitrogen atom of the carbazole ring is most effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov This approach facilitates the formation of the crucial C-N bond between the carbazole nitrogen and the phenyl ring. Various research efforts have optimized this process by exploring different catalysts, ligands, and reaction conditions to achieve high yields. nih.govrsc.org

A common strategy involves the reaction of 9H-carbazole with a phenyl halide, such as bromobenzene, in the presence of a palladium catalyst and a suitable base. The choice of ligand is critical for the efficiency of the catalytic cycle. Bidentate phosphine (B1218219) ligands like Xantphos have been shown to be particularly effective. nih.gov An alternative, efficient route utilizes cyclic iodonium (B1229267) salts with anilines, catalyzed by palladium acetate, to construct the N-arylated carbazole scaffold. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed N-Phenylation of Carbazole

| Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 46 | nih.gov |

| Pd₂(dba)₃ | Tri-tert-butylphosphine | K₂CO₃ | Xylene | 97 | |

| Pd(OAc)₂ | None | Cs₂CO₃ | Toluene | 71* | nih.gov |

*Yield corresponds to reaction with an electron-poor aniline (B41778) derivative and a cyclic iodonium salt, not 9H-carbazole directly.

Once the 9-phenylcarbazole (B72232) core is synthesized, the next critical step is the introduction of an amine group specifically at the 3-position. This is typically achieved through a two-step sequence involving nitration followed by reduction, a classic method for installing amino groups on aromatic rings.

The nitration of 9-phenylcarbazole, for instance with nitric acid in a solvent like 1,2-dichloroethane, leads to the formation of 3-nitro-9-phenylcarbazole. tubitak.gov.tr The directing effects of the carbazole nitrogen and the fused benzene (B151609) rings favor electrophilic substitution at the 3 and 6 positions. The subsequent reduction of the nitro group to an amine is a standard transformation. This can be accomplished using various reducing agents, such as tin (Sn) in the presence of hydrochloric acid (HCl) or through catalytic hydrogenation with a palladium-on-carbon (Pd/C) catalyst. tubitak.gov.tr This sequence ensures high regioselectivity for the desired 3-amino product.

Yield optimization for the N-phenylation step involves the careful selection of the palladium catalyst, phosphine ligand, base, and solvent. nih.gov For instance, studies have shown that varying the phosphine ligand can significantly impact the reaction yield, with bulky, electron-rich ligands often providing superior results. nih.gov The choice of base and solvent is also crucial for promoting the catalytic cycle and ensuring solubility of the reactants. nih.gov In the subsequent nitration and reduction steps, controlling the reaction temperature and stoichiometry of reagents is key to preventing side reactions, such as over-nitration, and ensuring the complete reduction of the nitro group to achieve a high purity of the final this compound product.

Functionalization and Derivatization Strategies for this compound

The presence of a reactive primary amine and multiple sites on the aromatic carbazole system makes this compound a versatile platform for further chemical modification.

The primary amine group at the C3 position is a key site for derivatization, allowing for the introduction of a wide range of functional groups. nih.gov These modifications can be used to tune the electronic and physical properties of the molecule. Common derivatization strategies include:

Acylation: The amine can react with acyl chlorides or anhydrides to form amides. This is a common strategy for protecting the amine group or for introducing specific functionalities. iu.edu

Arylation: The amine can undergo further N-arylation reactions, such as the Ullmann condensation or Buchwald-Hartwig coupling, to create triarylamine structures. For example, reacting 3-amino-9-ethylcarbazole (B89807) with 4-iodobenzonitrile (B145841) using a copper catalyst yields a diarylamino derivative. tubitak.gov.tr

Reaction with Aldehydes and Ketones: The amine can condense with carbonyl compounds to form Schiff bases (imines), which can be further reduced to secondary amines.

Table 2: Examples of Amine Derivatization Reactions

| Reagent Class | Functional Group Introduced | Product Type |

| Acyl Halides / Anhydrides | Acyl Group | Amide |

| Aryl Halides | Aryl Group | Diarylamine |

| Aldehydes / Ketones | Alkylidene Group | Imine (Schiff Base) |

These derivatizations are often high-yielding and allow for the systematic modification of the molecule's properties. researchgate.netsigmaaldrich.comnih.gov

The carbazole ring system of this compound is susceptible to further electrophilic aromatic substitution. The outcome of these reactions is dictated by the directing effects of the existing substituents. The 3-amino group is a powerful activating group and is ortho, para-directing. libretexts.org This means that incoming electrophiles will preferentially substitute at the positions ortho (C2 and C4) and para (C6) to the amine. The 9-phenyl group has a less pronounced electronic effect on the carbazole rings.

Therefore, electrophilic reactions such as halogenation, nitration, or sulfonation are expected to occur primarily at the C2, C4, and C6 positions. mnstate.edumasterorganicchemistry.com For example, bromination using bromine (Br₂) and a Lewis acid catalyst would likely yield a mixture of bromo-substituted derivatives at these activated positions. The precise control of regioselectivity in these subsequent substitutions can be challenging and may require the use of blocking groups or carefully optimized reaction conditions. youtube.com

Development of Diverse Building Blocks for Conjugated Systems

The utility of this compound lies in its role as a versatile building block for the synthesis of larger, more complex conjugated systems. The presence of the reactive primary amine at the 3-position allows for a variety of subsequent chemical transformations, enabling its incorporation into polymers and dendrimers with tailored optoelectronic properties. These materials are of significant interest for applications such as hole-transporting layers (HTLs) in OLEDs. nih.govnih.govmdpi.com

The general strategy for creating these building blocks often involves a multi-step synthesis. A common precursor is 9-phenylcarbazole, which can be functionalized to introduce the desired amine group. One prevalent method is the nitration of 9-phenylcarbazole, followed by reduction to yield this compound. The regioselectivity of the initial nitration is crucial, with the 3 and 6 positions being the most electronically favorable for electrophilic substitution.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed. nih.govwikipedia.orgorganic-chemistry.org This involves the reaction of a halogenated precursor, such as 3-bromo-9-phenylcarbazole, with an ammonia (B1221849) equivalent or a protected amine. The resulting aminocarbazole can then be deprotected to yield the final building block.

The table below summarizes key precursor compounds and their roles in the synthesis of this compound-based building blocks.

| Precursor Compound | Synthetic Role | Subsequent Reactions for Conjugated Systems |

| 9-Phenylcarbazole | Starting material for nitration or halogenation. | - |

| 3-Nitro-9-phenylcarbazole | Intermediate for reduction to the amine. | Reduction to 3-amino-9-phenylcarbazole. |

| 3-Bromo-9-phenylcarbazole | Substrate for C-N cross-coupling reactions. | Buchwald-Hartwig or Ullmann amination. |

| This compound | Final building block with a reactive amine group. | Polymerization, further cross-coupling reactions. |

Once synthesized, this compound can be further elaborated. For instance, the amino group can be arylated through another cross-coupling reaction to create more extended π-conjugated structures. These tailored building blocks are then polymerized, often through methods like Suzuki or Yamamoto coupling, to produce high-molecular-weight polymers for use in electronic devices. The properties of the final polymer, such as its band gap, and charge carrier mobility, can be finely tuned by the choice of co-monomers and the specific structure of the carbazole-based building block.

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the mechanisms of the reactions used to synthesize this compound is paramount for optimizing reaction conditions, improving yields, and controlling selectivity. The formation of the crucial C-N bond is a key focus of mechanistic studies.

Investigation of Catalytic Cycles in C–N Bond Formation

The formation of the C-N bond at the 3-position of the 9-phenylcarbazole core is typically achieved through palladium- or copper-catalyzed cross-coupling reactions. The two most prominent methods are the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed). wikipedia.orgfrontiersin.org

Buchwald-Hartwig Amination: This powerful reaction involves the coupling of an aryl halide (e.g., 3-bromo-9-phenylcarbazole) with an amine in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through the following key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

Ligand Exchange/Amine Coordination: The amine coordinates to the palladium center, displacing a ligand.

Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.

Reductive Elimination: The C-N bond is formed as the desired aryl amine product is eliminated from the palladium center, regenerating the Pd(0) catalyst.

The choice of ligand for the palladium catalyst is critical for the efficiency of the reaction. Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and reductive elimination steps.

Ullmann Condensation: This classical reaction uses a copper catalyst to facilitate the C-N bond formation. While traditionally requiring harsh conditions, modern modifications have allowed for milder reaction temperatures. The mechanism is thought to involve a Cu(I)/Cu(III) catalytic cycle, although the precise details can vary. A plausible pathway includes:

Formation of a Copper-Amide Complex: The copper catalyst reacts with the amine in the presence of a base to form a copper-amide species.

Oxidative Addition: The aryl halide adds to the copper-amide complex, potentially forming a Cu(III) intermediate.

Reductive Elimination: The product is formed through reductive elimination, regenerating a Cu(I) species that can re-enter the catalytic cycle.

The table below provides a comparative overview of the key features of these two important C-N bond-forming reactions.

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |

| Catalyst | Palladium | Copper |

| Typical Ligands | Bulky phosphines (e.g., BINAP, Xantphos) | Diamines, amino acids, phenanthrolines |

| Reaction Conditions | Generally milder temperatures | Traditionally high temperatures, modern methods are milder |

| Substrate Scope | Very broad | Can be more limited, often requires activated aryl halides |

| Base | Strong, non-nucleophilic bases (e.g., NaOtBu) | Often inorganic bases (e.g., K₂CO₃) |

Understanding Regioselectivity and Reaction Pathway Dynamics

The synthesis of this compound requires precise control over the position of functionalization on the carbazole nucleus. The regioselectivity of these reactions is governed by the electronic properties of the carbazole ring system and the influence of the substituent at the 9-position.

In the context of C-H functionalization reactions, directing groups can be employed to achieve high regioselectivity. wikipedia.org By temporarily installing a directing group at a specific position, a metal catalyst can be guided to a particular C-H bond for activation and subsequent functionalization. While this adds steps to the synthesis, the high degree of control over the reaction site can be advantageous.

Advanced Spectroscopic Investigations and Electronic Structure Elucidation

Elucidation of Electronic Transitions and Energy Level Alignment

The absorption of light by 9-Phenylcarbazol-3-amine initiates a cascade of photophysical processes, the understanding of which begins with characterizing its fundamental electronic transitions and energy levels.

High-Resolution UV-Visible Absorption Spectroscopy for Electronic State Characterization

High-resolution UV-Visible absorption spectroscopy is a fundamental technique for probing the electronic structure of conjugated molecules. The spectrum of this compound is dominated by strong absorption bands in the ultraviolet region, which are characteristic of the 9-phenylcarbazole (B72232) (9-PC) moiety. These absorptions are primarily assigned to π → π* electronic transitions within the aromatic system.

Studies on the parent 9-phenylcarbazole show characteristic sharp absorption peaks around 292 nm and 345 nm. rsc.orgrsc.orgbris.ac.uk The absorption band at approximately 345 nm is assigned to the S₁ ← S₀ (π* ← π) electronic transition. rsc.org The introduction of the amine group at the 3-position is expected to cause a red-shift (bathochromic shift) in these absorption bands due to the extension of conjugation and the electron-donating nature of the amino group. This shift signifies a lowering of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Spectroelectrochemical studies on related 9-phenylcarbazoles reveal that upon oxidation to the cation radical, the initial UV absorption peaks decrease while a new broad absorption band appears in the visible and near-infrared region, typically between 550 and 900 nm. ntu.edu.tw

| Compound | Absorption Maxima (λ_max) | Transition Assignment | Solvent |

| 9-Phenylcarbazole | ~292 nm, ~332 nm, ~345 nm | π → π* | Dichloromethane (B109758) |

| 9-Phenylcarbazole Cation Radical | ~800 nm | - | Dichloromethane |

This table presents typical absorption data for the core 9-phenylcarbazole structure. The presence of the 3-amine group will influence these values.

Analysis of Intramolecular Charge Transfer (ICT) Character via Solvatochromism Studies

The structure of this compound, featuring an electron-donating amine group attached to the phenylcarbazole π-system, is conducive to intramolecular charge transfer (ICT) upon photoexcitation. nih.govresearchgate.net In the ground state, the molecule has a certain electron distribution, but upon absorbing a photon, an electron is promoted to an excited state, leading to a significant redistribution of electron density. The amine group pushes electron density into the aromatic carbazole (B46965) core, creating a more polar excited state with a larger dipole moment compared to the ground state.

This change in dipole moment is experimentally observed through solvatochromism—the change in absorption or, more prominently, emission spectra with the polarity of the solvent. researchgate.netacs.orgconicet.gov.ar In nonpolar solvents, the emission of this compound derivatives is typically blue. As the solvent polarity increases, the emission peak shows a pronounced red-shift to green or even orange-red, accompanied by a large Stokes shift. researchgate.netacs.org This is because polar solvent molecules can reorient around the excited-state dipole, lowering its energy before emission occurs. conicet.gov.ar The relationship between the Stokes shift and solvent polarity can often be described by the Lippert-Mataga equation, which provides a quantitative measure of the change in dipole moment upon excitation. researchgate.net Studies on structurally similar carbazole derivatives confirm this pronounced solvatochromic effect, which is a hallmark of an ICT state. acs.orgresearchgate.net

| Solvent | Polarity | Expected Emission Color |

| Hexane | Nonpolar | Blue |

| Toluene | Nonpolar | Blue-Green |

| Dichloromethane | Polar Aprotic | Green |

| Acetonitrile | Polar Aprotic | Green-Orange |

| Dimethyl Sulfoxide | Polar Aprotic | Orange-Red |

This table illustrates the expected positive solvatochromism for a D-A compound like this compound, where emission color shifts to longer wavelengths in more polar solvents.

Photophysical Dynamics and Excited State Behavior

Following initial excitation, the molecule relaxes through various pathways, including fluorescence and intersystem crossing to triplet states. Time-resolved spectroscopic techniques are essential for mapping these dynamic processes.

Time-Resolved Fluorescence Spectroscopy for Excited State Lifetime Determination

Time-resolved fluorescence spectroscopy, often using Time-Correlated Single Photon Counting (TCSPC), measures the decay of fluorescence intensity over time following a short pulse of excitation light. edinst.com This measurement reveals the excited-state lifetime (τ), which is the average time the molecule spends in the excited singlet state (S₁) before returning to the ground state. edinst.com

For the core carbazole structure, S₁ lifetimes are typically in the range of 7–15 ns in deoxygenated organic solvents. thermofisher.com The lifetime of this compound is influenced by the solvent and the presence of quenchers like molecular oxygen. The amine substituent can also affect the lifetime by introducing new radiative and non-radiative decay pathways. Detailed studies on related N-phenylcarbazole derivatives using time-resolved fluorescence spectroscopy have been instrumental in characterizing their photophysical properties. researchgate.net The fluorescence decay kinetics provide critical information for understanding the competition between different de-excitation channels.

| Compound | Excited State | Lifetime (τ) | Method |

| 9-Phenylcarbazole | S₁ | ~10 ns | Transient Absorption |

| Brominated 9-Phenylcarbazole | S₁ | 0.01 - 5 ns | Transient Absorption |

Data from studies on 9-phenylcarbazole and its derivatives. aps.org The lifetime is highly dependent on substitution and environment.

Characterization of Triplet State Formation and Relaxation Pathways (Intersystem Crossing)

Besides fluorescence, an important deactivation pathway for the excited singlet state (S₁) is intersystem crossing (ISC) to the triplet manifold, populating the lowest triplet state (T₁). rsc.org This spin-forbidden process is crucial in many applications, including phosphorescent organic light-emitting diodes and photodynamic therapy. researchgate.net

For 9-phenylcarbazole, transient absorption spectroscopy reveals that ISC occurs with a lifetime of approximately 10 ns. aps.org The introduction of heavy atoms, such as bromine, can dramatically increase the rate of ISC due to enhanced spin-orbit coupling. aps.org The efficiency of triplet state formation can be high; for some N-phenyl-carbazoles, triplet quantum yields have been determined to be significant, pointing to their potential as photosensitizers. researchgate.net The triplet state itself is much longer-lived than the singlet state, with lifetimes often extending into the microsecond regime. researchgate.net The quenching of these triplet states by electron acceptors is a key process in many photochemical reactions, with rate constants approaching the diffusion limit. researchgate.net

Investigation of Exciton (B1674681) Dynamics and Energy Transfer Processes

The excited state, or exciton, can engage in various dynamic processes beyond simple radiative or non-radiative decay. A primary pathway, particularly in the presence of other molecules, is energy or electron transfer.

Studies using transient absorption spectroscopy have shown that photoexcited 9-phenylcarbazole can act as an electron donor in the presence of a suitable electron acceptor. rsc.orgresearchgate.netresearchgate.net This electron transfer (ET) process occurs from the S₁ state and competes directly with intersystem crossing to the T₁ state. rsc.org The bimolecular rate coefficient for this ET process can be very high, often consistent with diffusion-limited kinetics. rsc.org For example, the rate coefficient (k_ET) for electron transfer from photoexcited 9-phenylcarbazole to diphenyliodonium (B167342) hexafluorophosphate (B91526) in dichloromethane was measured to be (5 ± 1) × 10⁹ M⁻¹ s⁻¹. rsc.org These ET processes are fundamental to the application of carbazole derivatives in photoredox catalysis and polymerization initiation. bris.ac.ukresearchgate.net In concentrated solutions or solid films, excitons can also interact to form excimers, which are excited-state dimers that typically emit at longer, red-shifted wavelengths compared to the monomer fluorescence. psu.edu

Vibrational Spectroscopy for Molecular Conformation and Intermolecular Interaction Analysis

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, serves as a powerful tool for investigating the molecular structure of this compound. These methods probe the vibrational energy levels of the molecule, providing a detailed fingerprint of the functional groups present and their chemical environment. Analysis of the vibrational spectra allows for the elucidation of molecular conformation, bonding characteristics, and the nature of intermolecular interactions in the solid state.

Key vibrational modes observed in the Raman spectrum include:

Aromatic C-H Stretching: Strong bands typically appear in the 3000-3100 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds on both the carbazole and phenyl rings.

Ring Breathing and Stretching Modes: The regions between 1400-1650 cm⁻¹ and 990-1010 cm⁻¹ are rich with bands from the stretching and breathing vibrations of the aromatic rings. These modes are sensitive to substituent effects and the conformation of the molecule, particularly the torsional angle between the phenyl group and the carbazole nitrogen.

Carbazole Ring Modes: Specific vibrations associated with the fused-ring structure of the carbazole moiety are observed throughout the fingerprint region (below 1500 cm⁻¹). For instance, poly(9-phenylcarbazole) has been characterized using Raman spectroscopy to understand its structure. researchgate.net

C-N Stretching Vibrations: The stretching vibrations of the C-N bonds, including the bond between the phenyl group and the carbazole nitrogen and the bond between the amine group and the carbazole ring, give rise to characteristic bands.

Intermolecular interactions, such as hydrogen bonding involving the amine group, can induce shifts in the vibrational frequencies and changes in the intensity of Raman bands. Comparing the spectra of the compound in the solid state versus in solution can reveal information about crystal packing effects. ias.ac.in In polymeric films of related compounds, Raman spectroscopy has been used to characterize the structure and bonding after electrochemical polymerization. researchgate.net

Table 1: Representative Raman Vibrational Modes for this compound This table is a representation based on typical values for aromatic amines and carbazole derivatives.

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment | Notes |

| 3000 - 3100 | Aromatic C-H Stretching | Multiple sharp bands expected from both phenyl and carbazole rings. |

| 1600 - 1625 | Aromatic C=C Stretching / N-H Bending (Scissoring) | Strong intensity, sensitive to conjugation and substitution. |

| 1450 - 1580 | Aromatic Ring Stretching | A series of bands characteristic of the carbazole and phenyl skeletons. |

| 1230 - 1350 | C-N Stretching | Associated with the phenyl-N and carbazole-N bonds. |

| 990 - 1010 | Ring Breathing Mode | A sharp, intense band typical for monosubstituted benzene (B151609) rings (phenyl group). |

Infrared (IR) spectroscopy complements Raman spectroscopy by being particularly sensitive to the vibrations of polar functional groups. For this compound, IR analysis provides definitive evidence for the presence and environment of the primary amine group.

The key diagnostic absorption bands in the IR spectrum are:

N-H Stretching: As a primary amine (R-NH₂), the compound is expected to show two distinct bands in the 3300-3500 cm⁻¹ region. orgchemboulder.com These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. The positions of these bands are sensitive to hydrogen bonding; stronger hydrogen bonding shifts the bands to lower wavenumbers.

Aromatic C-H Stretching: These vibrations appear as a group of weaker bands just above 3000 cm⁻¹.

N-H Bending (Scissoring): A moderately strong absorption is expected in the 1580-1650 cm⁻¹ region due to the in-plane bending of the N-H bonds. orgchemboulder.com This band can sometimes overlap with aromatic C=C stretching vibrations.

C=C Aromatic Ring Stretching: Multiple sharp bands of variable intensity are observed between 1400 cm⁻¹ and 1600 cm⁻¹.

C-N Stretching: The stretching vibration of the aromatic amine C-N bond typically results in a strong band in the 1250-1335 cm⁻¹ region. orgchemboulder.com

N-H Wagging: A broad, often strong band can be observed in the 665-910 cm⁻¹ range, which is characteristic of N-H out-of-plane wagging in primary amines. orgchemboulder.com

C-H Out-of-Plane Bending: Strong bands below 900 cm⁻¹ are indicative of the substitution patterns on the aromatic rings.

Spectra of related compounds like 9-phenylcarbazole and 3-amino-9-ethylcarbazole (B89807) confirm the general regions for these vibrations. nih.govnih.gov

Table 2: Characteristic Infrared Absorption Frequencies for this compound This table is a representation based on established IR correlation charts for aromatic amines. orgchemboulder.com

| Frequency Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3400 - 3500 | Primary Amine (N-H) | Asymmetric Stretch | Medium |

| 3300 - 3400 | Primary Amine (N-H) | Symmetric Stretch | Medium |

| > 3000 | Aromatic C-H | Stretch | Weak to Medium |

| 1580 - 1650 | Primary Amine (N-H) | Bend (Scissor) | Medium to Strong |

| 1400 - 1600 | Aromatic C=C | Ring Stretch | Medium, Sharp |

| 1250 - 1335 | Aromatic C-N | Stretch | Strong |

| 665 - 910 | Primary Amine (N-H) | Wag (Out-of-plane bend) | Strong, Broad |

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural and Dynamic Information

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of organic molecules in solution. Advanced one- and two-dimensional NMR experiments allow for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, confirming the molecular connectivity and providing insights into the spatial arrangement of the atoms.

Two-dimensional (2D) NMR techniques are crucial for deciphering the complex spectra of polyaromatic molecules like this compound, where extensive signal overlap in the 1D ¹H spectrum is common.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY spectra would reveal the connectivity of protons within each aromatic ring. For example, it would show correlations between adjacent protons on the phenyl ring and on the individual rings of the carbazole core, allowing for the tracing of each spin system. researchgate.netwalisongo.ac.id

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. walisongo.ac.id It is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H spectrum.

The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the electronic environment. The amine group (-NH₂) acts as an electron-donating group, causing an upfield shift (to lower ppm) for the ortho and para protons and carbons on the carbazole ring relative to unsubstituted carbazole. Conversely, the phenyl group's position on the nitrogen atom influences the electronic structure of the entire carbazole system.

Table 3: Representative ¹H and ¹³C NMR Chemical Shift Assignments These are estimated chemical shift ranges based on data from 9-phenylcarbazole and related amino-carbazole derivatives. Actual values may vary depending on solvent and experimental conditions. nih.govspectrabase.com

| Atom Type | Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |

| Aromatic CH | Phenyl group | 7.3 - 7.6 | 126 - 130 |

| Aromatic CH | Carbazole (unsubstituted ring) | 7.2 - 8.2 | 110 - 126 |

| Aromatic CH | Carbazole (amine-substituted ring) | 6.8 - 7.9 | 105 - 145 |

| Amine NH₂ | 3-position | 3.5 - 5.0 (broad) | N/A |

| Quaternary C | C-N (Phenyl-Carbazole) | N/A | ~138 |

| Quaternary C | C-N (Carbazole-Amine) | N/A | ~142 |

| Quaternary C | Other aromatic C | N/A | 120 - 140 |

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) spectroscopy probes the structure, conformation, and dynamics in the solid phase. nih.gov This is particularly important for materials science applications where the solid-state packing and morphology dictate physical properties.

Using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), it is possible to obtain high-resolution ¹³C spectra of solid samples of this compound. nih.govnih.gov

Key insights from ssNMR include:

Polymorphism: Different crystalline forms (polymorphs) of a compound will have distinct molecular packing and intermolecular interactions. These differences in the local environment lead to measurable changes in the ¹³C chemical shifts and line widths in the ssNMR spectrum, making it a powerful tool for identifying and characterizing polymorphs. americanpharmaceuticalreview.com

Conformational Analysis: The relative orientation of the phenyl group with respect to the carbazole plane can be constrained in the solid state. ssNMR can detect the presence of multiple, distinct conformations within the unit cell, which would appear as multiple sets of resonances in the spectrum.

Crystalline vs. Amorphous Content: Crystalline domains typically give rise to sharp, well-defined NMR signals, whereas amorphous (non-crystalline) regions produce broader lines. By analyzing the lineshapes, ssNMR can provide a quantitative measure of the degree of crystallinity in a bulk sample. nih.gov

Further advanced ssNMR experiments can measure internuclear distances and torsion angles, providing data that can be used to solve the complete three-dimensional structure of the compound in its solid form. nih.gov

Theoretical and Computational Chemistry Studies

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Aggregation Tendencies

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the interactions between molecules over time, MD can reveal information about their dynamic behavior and how they tend to aggregate or self-assemble. mdpi.com

The self-assembly of molecules is driven by a complex interplay of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. tue.nl In the context of 9-Phenylcarbazol-3-amine and its derivatives, the amine and carbazole (B46965) moieties are key players in these interactions. The amine group can act as a hydrogen bond donor, while the aromatic carbazole and phenyl rings are prone to π-π stacking. nih.govbiorxiv.org

Computational studies on similar carbazole derivatives have shown that the substitution pattern significantly influences self-assembly. For instance, the introduction of aryl groups at the 3 and 6 positions of the carbazole core can prevent irreversible dimerization. nsf.gov The phenyl group on the nitrogen atom also plays a role in stabilizing the molecule and sterically hindering unwanted side reactions. nsf.gov The self-assembly of peptide amphiphiles, which also involves hydrogen bonding and π-π stacking, has been shown to be influenced by pH, which alters the ionization state of functional groups and thereby the intermolecular interactions. nih.gov

Table 1: Key Intermolecular Interactions in this compound Self-Assembly

| Interaction Type | Participating Moieties | Description |

| Hydrogen Bonding | Amine group (donor), Nitrogen in another carbazole (acceptor) | The N-H of the amine group can form a hydrogen bond with the nitrogen atom of a neighboring carbazole ring. |

| π-π Stacking | Carbazole rings, Phenyl rings | The aromatic systems can stack on top of each other, contributing to the stability of the aggregate structure. |

| van der Waals Forces | Alkyl/Aryl side chains | These non-specific interactions contribute to the overall packing and cohesion of the molecular assembly. tue.nl |

The surrounding solvent environment can have a profound impact on the conformation and electronic properties of a molecule. frontiersin.org MD simulations, often combined with quantum mechanics/molecular mechanics (QM/MM) methods, can effectively model these solvent effects. nih.gov

For this compound, the polarity of the solvent is expected to influence the orientation of the phenyl and carbazole rings relative to each other. In polar solvents, the molecule might adopt a more twisted conformation to minimize unfavorable interactions. scielo.org.mx Conversely, in nonpolar solvents, a more planar conformation might be favored. These conformational changes, in turn, affect the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.govresearchgate.net Studies on similar organic molecules have shown that the HOMO-LUMO gap can be tuned by the solvent environment. scielo.org.mx For instance, the excitation energies of oligothiophenes exhibit a red shift as the solvent polarity increases. nih.gov

Table 2: Predicted Solvent Effects on this compound

| Solvent Property | Predicted Effect on Conformation | Predicted Effect on Electronic Structure |

| High Polarity | Increased twisting between phenyl and carbazole rings. | Potential shift in HOMO/LUMO energy levels, affecting absorption and emission spectra. nih.gov |

| Low Polarity | More planar conformation favored. | Minimal perturbation of the gas-phase electronic structure. |

Advanced Computational Methodologies for Reaction Pathway Analysis and Material Design

Beyond studying its static and dynamic properties, advanced computational methods can be employed to predict the chemical reactivity of this compound and to guide the design of new materials with desired functionalities.

Quantum chemical methods, such as Density Functional Theory (DFT), are invaluable for elucidating reaction mechanisms and predicting chemical reactivity. mdpi.com These methods can calculate the energies of reactants, products, and transition states, providing a detailed picture of the reaction pathway. dnu.dp.ua

For this compound, DFT calculations can identify the most likely sites for electrophilic or nucleophilic attack. The amine group is a potential site for reactions like alkylation or acylation, while the carbazole ring can undergo electrophilic substitution. mdpi.com Quantum chemical calculations on similar carbazole derivatives have been used to predict polymerization sites, indicating that reactions often occur at the C3 and C6 positions. researchgate.net The reactivity can be described using various descriptors derived from DFT, such as frontier molecular orbital energies (HOMO and LUMO) and atomic charges. chimicatechnoacta.ru

Table 3: Predicted Reactivity Sites of this compound from Quantum Chemical Studies

| Reactive Site | Type of Reaction | Theoretical Justification |

| Amine Group (Nitrogen) | Nucleophilic attack, Acylation, Alkylation | High electron density on the nitrogen atom makes it a good nucleophile. dnu.dp.ua |

| Carbazole Ring (C3, C6) | Electrophilic substitution, Polymerization | These positions are often activated by the nitrogen atom of the carbazole ring. researchgate.net |

Computational chemistry plays a crucial role in the rational design of new materials for organic electronics, such as organic light-emitting diodes (OLEDs). By establishing quantitative structure-property relationships (QSPR), it is possible to predict the performance of a material based on its molecular structure. nih.gov

For this compound and its derivatives, QSPR models can be developed to predict key properties for OLED applications, such as charge mobility, triplet energy, and thermal stability. nih.govchemrxiv.org These models typically use a set of molecular descriptors, calculated using quantum chemical methods, to correlate with experimentally measured device performance. For example, the HOMO-LUMO gap, which can be calculated with DFT, is a critical parameter that influences the color and efficiency of an OLED. nih.gov By systematically modifying the structure of this compound in silico (e.g., by adding different substituent groups) and calculating the resulting properties, it is possible to screen for promising candidates for high-performance OLEDs before undertaking costly and time-consuming synthesis. mdpi.com Carbazole derivatives are often used as host materials in phosphorescent OLEDs. mdpi.com

Table 4: Key Molecular Descriptors for QSPR Models of this compound Derivatives in Organic Electronics

| Descriptor | Relevance to OLED Performance | Computational Method |

| HOMO/LUMO Energies | Determines charge injection barriers and emission color. nih.gov | Density Functional Theory (DFT) |

| Triplet State Energy (T1) | Crucial for efficient energy transfer in phosphorescent OLEDs. | Time-Dependent DFT (TD-DFT) |

| Reorganization Energy | Affects charge transport mobility. | DFT |

| Dipole Moment | Influences molecular packing and film morphology. | DFT |

Electrochemical Behavior and Redox Process Mechanisms

Cyclic Voltammetry and Chronoamperometry for Redox Potential Determination and Reversibility Assessment

Cyclic voltammetry (CV) is a fundamental technique used to probe the electrochemical properties of 9-Phenylcarbazol-3-amine. This method allows for the determination of oxidation and reduction potentials, as well as an assessment of the reversibility of these processes.

Studies on 9-phenylcarbazole (B72232) derivatives have shown that the electrochemical behavior is highly dependent on the substitution pattern on the carbazole (B46965) ring. ntu.edu.tw For 9-phenylcarbazoles with substituents at the 3 and 6 positions, the oxidation process is typically reversible. ntu.edu.tw However, for carbazoles that are unprotected at these positions, such as the parent 9-phenylcarbazole, the oxidized forms can undergo dimerization. ntu.edu.tw The introduction of an amine group at the 3-position, as in this compound, influences the electronic properties and subsequent redox behavior.

The oxidation potential of carbazole derivatives is generally more positive than their corresponding triphenylamine (B166846) (TPA) analogues by about +0.3 V. ntu.edu.tw The CV of amino-substituted 9-phenylcarbazoles can exhibit complex features. For instance, the cyclic voltammogram of a related compound, bis(4-aminophenyl)phenylamine, shows distinct oxidation waves. ntu.edu.tw In the case of this compound, the initial oxidation would likely involve the nitrogen atom of the carbazole moiety, which is a known redox center. ntu.edu.tw The presence of the electron-donating amino group at the 3-position is expected to lower the oxidation potential compared to the unsubstituted 9-phenylcarbazole.

The reversibility of the redox processes can be assessed by comparing the anodic and cathodic peak currents and their separation. For a fully reversible one-electron process, the ratio of the cathodic to anodic peak current (Ipc/Ipa) is expected to be close to one, and the peak separation (ΔEp) should be approximately 59 mV at room temperature. Deviations from these ideal values can indicate quasi-reversible or irreversible processes, often involving coupled chemical reactions. The scan rate dependence of the cyclic voltammograms provides further insight; for a simple reversible redox couple, the peak currents increase linearly with the square root of the scan rate. researchgate.net

Table 1: Representative Electrochemical Data for 9-Phenylcarbazole Derivatives

| Compound/Derivative | Redox Process | Potential (V vs. ref) | Reversibility | Reference |

| 9-Phenylcarbazole | Oxidation | ~1.1 (irreversible peak) | Irreversible (dimerization) | researchgate.net |

| 3,6-Disubstituted 9-Phenylcarbazoles | Oxidation | Varies with substituent | Reversible | ntu.edu.tw |

| 9-(p-tolyl)carbazole | Oxidation | ~1.26 (E1/2) | Reversible | ntu.edu.tw |

| Poly(amine-imide) with N-phenylcarbazole | Oxidation | 1.05 (reversible), 1.39 (irreversible) | Mixed | ntu.edu.tw |

Chronoamperometry can complement CV by providing information about the kinetics of the electrochemical processes and any coupled chemical reactions. By stepping the potential and monitoring the current decay over time, information on diffusion coefficients and the stability of the electrogenerated species can be obtained.

Elucidation of Oxidation and Reduction Mechanisms Involving the Carbazole and Amine Units

The oxidation mechanism of this compound is intricate, involving both the carbazole and amine functionalities. The initial step is the one-electron oxidation of the carbazole nitrogen to form a cation radical. ntu.edu.tw This process is common to carbazole derivatives. The stability and subsequent reactivity of this cation radical are heavily influenced by the substituents on the carbazole ring.

For 9-phenylcarbazoles without substituents at the 3 and 6 positions, the cation radicals are known to be reactive and can undergo dimerization. ntu.edu.tw The 3 and 6 positions are the most reactive sites in the carbazole cation radical. ntu.edu.tw Therefore, in this compound, the presence of the amino group at the 3-position blocks one of these reactive sites, which could influence the polymerization or dimerization pathways. However, the amino group itself is electroactive and can participate in the redox process.

The amino derivatives of 9-phenylcarbazole are noted to be relatively unstable in their carbazole cation radical form when compared to their triphenylamine counterparts. ntu.edu.tw This suggests that the stabilization of the positive charge on the carbazole nitrogen is less effective in these compounds. The oxidation can also involve the amino group, leading to the formation of an aminium radical cation. The relative ease of oxidation of the carbazole versus the amine will depend on the specific electronic environment. It is plausible that at higher potentials, a second oxidation event occurs, leading to a dicationic species.

The reduction of this compound is expected to be more difficult than its oxidation due to the electron-rich nature of the molecule. If reduction occurs, it would likely involve the acceptance of an electron into the lowest unoccupied molecular orbital (LUMO), which is distributed over the aromatic system. The presence of electron-withdrawing groups would facilitate reduction, but the amino group is electron-donating.

Spectroelectrochemical Studies for Characterization of Electrogenerated Intermediates and Species

Spectroelectrochemistry, which combines electrochemical techniques with spectroscopy (typically UV-Vis-NIR), is a powerful tool for identifying and characterizing the transient species generated during redox reactions.

Upon oxidation of 9-phenylcarbazole derivatives, the formation of the cation radical is accompanied by distinct changes in the absorption spectrum. 9-Phenylcarbazole cation radicals exhibit a characteristic broad absorption band in the near-infrared (NIR) region, typically between 550 nm and 900 nm. ntu.edu.tw For example, the cation radical of a 3,6-disubstituted 9-phenylcarbazole shows a broad band with a peak around 800 nm. ntu.edu.tw During the electrochemical oxidation of thin films of related carbazole-containing materials, the color of the film changes, providing a visual indication of the change in electronic structure. nih.gov

In the case of this compound, the initial one-electron oxidation to the carbazole cation radical would be expected to produce similar spectral features in the NIR region. Further oxidation to a dication would lead to additional changes in the spectrum, potentially with the appearance of new absorption bands corresponding to this more highly oxidized species. Spectroelectrochemical analysis of polymers containing N-phenylcarbazole units has shown multicolor electrochromic behavior, with color changes from neutral pale yellow to green and then to blue upon increasing the applied potential, corresponding to the formation of cation radicals and dications. ntu.edu.tw

By monitoring the spectral changes as a function of the applied potential, it is possible to correlate specific absorption features with the different oxidation states of the molecule and to study the kinetics of the formation and decay of these intermediates.

Influence of Molecular Structure and Substituents on Electrochemical Stability and Performance

The molecular structure, particularly the nature and position of substituents on the this compound framework, has a profound impact on its electrochemical stability and performance.

The stability of the electrogenerated cation radical is a key factor in the performance of carbazole-based materials. As mentioned, substitution at the 3 and 6 positions of the carbazole ring is crucial. Blocking these positions can prevent the dimerization or polymerization reactions that occur with unsubstituted 9-phenylcarbazole, leading to more stable and reversible electrochemical behavior. ntu.edu.tw The amino group at the 3-position in this compound serves this blocking function to some extent.

The electronic nature of the substituents significantly affects the redox potentials. Electron-donating groups, such as the amino group, lower the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups, like bromo or nitro groups, increase the oxidation potential. ntu.edu.tw For example, the introduction of bromo groups at the 3 and 6 positions of a 9-phenylcarbazole derivative substantially increases its oxidation potential compared to the unsubstituted analogue. ntu.edu.tw

The position of the substituent also matters. Substituents on the 3 and 6 positions of the carbazole have a more pronounced effect on the oxidation potential than substituents on the para position of the 9-phenyl group. ntu.edu.tw This indicates that the electronic communication between the 9-phenyl ring and the carbazole redox center is less sensitive to substitution compared to the direct substitution on the carbazole core.

Applications in Advanced Materials Science and Device Physics

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Device Architectures

The superior charge transport properties and high thermal stability of 9-Phenylcarbazol-3-amine derivatives have established them as key components in the architecture of Organic Light-Emitting Diodes (OLEDs). nih.gov These materials are integral to enhancing the efficiency, brightness, and longevity of OLED devices. nih.gov

Development of Hole Transport Layer (HTL) and Electron Blocking Layer (EBL) Materials

Derivatives of this compound are widely utilized in the development of materials for the Hole Transport Layer (HTL) and Electron Blocking Layer (EBL) in OLEDs. mdpi.com As an HTL material, it facilitates the efficient movement of positive charges (holes) from the anode towards the emissive layer, a crucial step for charge recombination and light emission. hep.com.cn The effectiveness of these materials in hole transport is attributed to their appropriate highest occupied molecular orbital (HOMO) energy levels. psu.edu

In addition to their role in hole transport, these compounds can also function as an electron-blocking layer. By preventing electrons from passing the emissive layer, they confine charge recombination within the desired zone, thereby increasing the device's quantum efficiency. psu.eduresearchgate.net Some derivatives, like 9,9-dimethyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine (PCZAC), have been specifically designed as high-triplet-energy materials for the EBL in blue phosphorescent OLEDs, leading to significant improvements in both efficiency and device lifetime. psu.eduresearchgate.netacs.org

Design of Emitter Host Materials for Efficient Exciton (B1674681) Management

In phosphorescent OLEDs (PhOLEDs), where both singlet and triplet excitons contribute to light emission, the choice of host material is critical for achieving high efficiency. mdpi.com Carbazole-based compounds, including derivatives of this compound, are frequently employed as host materials due to their high triplet energies. acs.orgmdpi.com This high triplet energy ensures efficient energy transfer from the host to the phosphorescent guest (dopant) and prevents back-energy transfer, effectively confining the excitons on the emitter molecules. mdpi.com

The design of bipolar host materials, which possess both hole and electron transporting capabilities, is an advanced strategy to simplify device architecture and achieve balanced charge transport. dp.tech By incorporating both electron-donating (like carbazole) and electron-accepting moieties into a single molecule, researchers can fine-tune the material's properties for optimal device performance. acs.org For instance, co-evaporating two different host materials has been shown to significantly improve the performance of green PhOLEDs. researchgate.net

| Device Performance with this compound Derivative Hosts | |||

| Device Type | Host Material | Dopant | Key Performance Metric |

| Green PHOLED | DICT:PBFC (1:1 double-host) | Ir(ppy)3 | Max. External Quantum Efficiency: 19.05% researchgate.net |

| Blue PHOLED | C23 | FCNIrpic | External Quantum Efficiency: 24.3% mdpi.com |

| Blue PHOLED | H7 | FIrpic | External Quantum Efficiency: 18.9% mdpi.com |

| Green PHOLED | H8 | Ir(ppy)3 | External Quantum Efficiency: 22.2% mdpi.com |

| Red PHOLED | H8 | Ir(pq)2acac | External Quantum Efficiency: 20.0% mdpi.com |

| Blue PHOLED | PCZAC (EBL) | Ir(dbi)3 | Improved quantum efficiency and >8x lifetime psu.eduresearchgate.net |

Investigation of Charge Carrier Injection, Transport, and Recombination Dynamics in Devices

Studies have shown that the mobility of holes in materials like TPD and NPB can be one to two orders of magnitude higher than the electron mobility in common electron transport materials like Alq3. hep.com.cn This imbalance can lead to the diffusion of holes into the electron transport layer, causing device degradation. hep.com.cn Therefore, designing hole transport materials with mobilities that better match those of electron transport materials is an active area of research. hep.com.cn The investigation of exciton dynamics, including processes like triplet-triplet annihilation, is also crucial for understanding and mitigating degradation pathways in PhOLEDs. acs.orgrsc.orgresearchgate.net

Organic Photovoltaics (OPVs) and Solar Energy Conversion Systems

The versatility of this compound and its derivatives extends to the field of organic photovoltaics (OPVs), where they play a role in converting solar energy into electricity. researchgate.net

Role as Donor or Acceptor Components in Bulk Heterojunction Devices

In the active layer of a bulk heterojunction (BHJ) solar cell, a blend of donor and acceptor materials creates a large interfacial area for charge separation. This compound derivatives, with their electron-donating properties, are suitable for use as donor materials in OPVs. Their HOMO energy levels can be tuned to align favorably with the LUMO of acceptor materials, typically fullerenes or other n-type organic semiconductors, to facilitate efficient charge transfer. researchgate.net

While less common, the modification of the carbazole (B46965) structure could also lead to materials with acceptor properties. The development of both donor and acceptor materials based on similar molecular backbones could enhance compatibility and morphological stability within the BHJ blend. mdpi.com

| OPV Performance with a this compound Derivative | |

| Parameter | Value |

| Power Conversion Efficiency | 6.5% |

| Open Circuit Voltage | 0.85 V |

| Short Circuit Current | 15 mA/cm² |

Mechanisms of Exciton Dissociation and Charge Separation at Interfaces

The fundamental process in an OPV is the generation of an exciton (a bound electron-hole pair) upon light absorption, followed by its dissociation into free charge carriers at the donor-acceptor interface. The efficiency of this process is highly dependent on the energy level alignment and the morphology of the interface.

The driving force for exciton dissociation is the energy offset between the LUMO levels of the donor and acceptor materials. For a this compound-based donor, an acceptor with a sufficiently lower LUMO energy is required to overcome the exciton binding energy. Once the exciton dissociates, the separated electron and hole must be efficiently transported to their respective electrodes to generate a photocurrent. The charge transport properties of the this compound donor material are therefore critical for minimizing charge recombination and maximizing the external quantum efficiency of the solar cell. researchgate.net The study of excitonic dynamics through techniques like transient absorption spectroscopy helps in understanding these fundamental processes and in designing more efficient OPV materials and device architectures. aps.org

Strategies for Enhancing Power Conversion Efficiency and Device Longevity

Derivatives of 9-phenylcarbazole (B72232) are instrumental in advancing organic and perovskite solar cell (PSC) technology, primarily when used as hole-transport materials (HTMs). osti.govmdpi.com The interface between the perovskite absorber and the charge-transport layers is a critical area where defects can lead to energy losses and device degradation. nih.gov Strategic molecular design of carbazole-based HTMs is a key approach to mitigate these issues, enhancing both power conversion efficiency (PCE) and operational stability.

A primary strategy involves the formation of self-assembled monolayers (SAMs) at the interface. Carbazole derivatives functionalized with phosphonic acid groups can anchor directly to the indium tin oxide (ITO) electrode, creating a well-ordered, uniform layer. nanoge.orgrsc.org This improved contact facilitates efficient hole extraction. Furthermore, these SAMs lead to the deposition of higher-quality perovskite films with increased crystallinity, larger grain sizes, and fewer pinholes. nanoge.org

Another advanced strategy is the dual functionalization of the carbazole core to passivate defects and improve interfacial contact simultaneously. For instance, a carbazole-based HTM, TC-ICA, was designed to incorporate both halogen bonding (XB) for passivating the perovskite surface and a carboxylic acid group for anchoring to the electrode. nih.gov This dual-function design resulted in devices with exceptional longevity, retaining 80% of their initial efficiency (T80 lifetime) for over 1000 hours under continuous light soaking and demonstrating 99% shelf stability after 320 days. nih.gov Similarly, brominating a carbazole-based SAM (Br-2PACz) used in mixed tin-lead perovskite solar cells not only boosted the champion PCE to 19.51% but also significantly improved operational stability, maintaining 80% of its efficiency for 230 hours under illumination. nanoge.orgrsc.org The inherent hydrophobicity of many carbazole-based HTMs also provides a crucial barrier against moisture, a common cause of degradation in PSCs. osti.gov

| HTM Derivative | Device Structure | Power Conversion Efficiency (PCE) | Device Longevity (T80) | Reference |

| Br-2PACz | p-i-n Sn/Pb PSC | 19.51% | 230 hours (continuous illumination) | nanoge.org, rsc.org |

| 2PACz | p-i-n Sn/Pb PSC | 18.44% | Not specified | nanoge.org, rsc.org |

| TC-ICA | p-i-n Perovskite SC | 15.4% | >1000 hours (light soaking) | nih.gov |

| PEDOT:PSS (Control) | p-i-n Sn/Pb PSC | 16.33% | 72 hours (continuous illumination) | nanoge.org |

Organic Field-Effect Transistors (OFETs) and Charge Transport Phenomena

Characterization of Charge Carrier Mobility and Device Performance

The performance of Organic Field-Effect Transistors (OFETs) is fundamentally dependent on the charge carrier mobility of the semiconductor material. Carbazole derivatives, including those based on 9-phenylcarbazole, are frequently employed as the active p-type (hole-transporting) layer in OFETs. Their performance is characterized by high charge transport mobility (µ), a high on/off current ratio, and a low threshold voltage. google.com

The molecular structure of the carbazole derivative directly influences these parameters. Theoretical and experimental studies have shown that introducing specific structural modifications, such as ethynyl (B1212043) linkers between aromatic units, can enhance performance. researchgate.net These linkers can induce molecular planarization, which reduces steric hindrance and facilitates stronger intra- and intermolecular π-π stacking. This enhanced interaction is crucial for efficient charge transport between molecules, leading to higher hole mobility. researchgate.net For example, certain derivatives of triphenylamine (B166846) and 1,8-naphthalimide (B145957) incorporating an acetylene (B1199291) linker have demonstrated hole drift mobilities exceeding 10⁻² cm²/V·s, a significant value for organic semiconductors. researchgate.net While specific mobility values for this compound are not always reported, the principles derived from its derivatives and related structures guide material design.

| Material Class | Key Structural Feature | Reported Hole Mobility (µ) | Application | Reference |

| Indane Derivatives | Designed for well-ordered films | High (qualitative) | OFETs | google.com |

| D-π-A Systems | Ethynyl Linker | > 10⁻² cm²/V·s | Charge-Transport Layer | researchgate.net |

| Pyrazine/Carbazole Hybrid | Bipolar Host | Evaluated by impedance spectroscopy | OLEDs | researchgate.net |

Influence of Molecular Packing and Film Morphology on Transistor Characteristics

The macroscopic performance of an OFET is intrinsically linked to the microscopic arrangement of the organic semiconductor molecules in the solid state. The molecular packing and thin-film morphology are critical factors that dictate the efficiency of charge transport. For carbazole-based materials, the ability to form well-ordered thin films is a prerequisite for high-performance devices. google.com

Vapor-deposited thin films of phenylcarbazole derivatives are often amorphous. google.com The nonplanar and less flexible nature of these molecules can make the crystallization process more difficult compared to other organic semiconductors. google.com However, this can be advantageous in certain applications, such as in OLEDs, where amorphous films can prevent performance issues related to grain boundaries. For OFETs, achieving a high degree of molecular order is paramount. The introduction of substituents and linkers that promote planarity and close packing can significantly enhance charge carrier mobility by improving the electronic coupling between adjacent molecules. researchgate.net The morphology of the film is also highly dependent on the substrate, with surface roughness influencing the final molecular arrangement. google.com Therefore, control over both the molecular design and the deposition conditions is essential to optimize the transistor characteristics of devices based on this compound derivatives.

Fluorescent Sensor and Chemodosimeter Design Principles

Sensing Mechanisms Based on Photophysical Property Modulation (e.g., PET, ICT, AIE)

Derivatives of 9-phenylcarbazole are excellent platforms for designing fluorescent sensors and chemodosimeters due to their tunable photophysical properties. The sensing mechanism typically relies on the modulation of a fluorescence signal upon interaction with a specific analyte. Several key photophysical processes are exploited, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Aggregation-Induced Emission (AIE).

AIE is a particularly powerful phenomenon utilized in carbazole-based sensors. Molecules exhibiting AIE are typically non-emissive when dissolved as single molecules but become highly fluorescent upon aggregation. This effect is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative channel. A phenyl-carbazole-based fluorescent sensor (PCBP) was shown to exhibit a strong AIE effect, making it a highly sensitive probe.

The sensing action often manifests as "turn-off" fluorescence. For example, the PCBP sensor in an aggregated, highly emissive state experiences fluorescence quenching upon the introduction of specific metal ions like Cu²⁺ or Co²⁺. This quenching can be caused by various mechanisms, including electron or energy transfer between the fluorophore and the analyte, or analyte-induced disaggregation of the AIE-active nanoparticles. The formation mechanism of the AIE fluorescence in PCBP has been attributed to a synergistic effect of intramolecular and intermolecular charge transfer (I&ICT).

Strategies for Selective and Sensitive Analyte Detection

The key to a successful sensor is its ability to detect an analyte not only with high sensitivity but also with high selectivity over other potentially interfering species. In sensors based on 9-phenylcarbazole derivatives, selectivity is engineered through molecular design. This involves incorporating specific binding sites or functional groups that have a strong and specific affinity for the target analyte.

For instance, the design of the PCBP sensor resulted in excellent selectivity for Cu²⁺ and Co²⁺ ions. The sensor demonstrated a robust "turn-off" response to these ions with a very low limit of detection (LOD), reaching 1.1 x 10⁻⁹ mol·L⁻¹ for Cu²⁺ and 1.1 x 10⁻⁸ mol·L⁻¹ for Co²⁺. This high sensitivity allows for the detection of trace amounts of the analytes. The sensor also showed strong anti-interference ability, maintaining its selective response even in the presence of other metal ions, and was effective over a wide pH range. The practical utility of such sensors has been demonstrated through the fabrication of fluorescent test strips, which provide a reliable and rapid method for detecting target ions in aqueous solutions.

| Sensor | Target Analyte(s) | Sensing Mechanism | Limit of Detection (LOD) | Reference |

| PCBP | Cu²⁺ | AIE, Fluorescence Turn-Off | 1.1 nM | |

| PCBP | Co²⁺ | AIE, Fluorescence Turn-Off | 11 nM | |

| Carbazole-thiobarbituric acid conjugate | Hg²⁺ | Complexation, Ratiometric response | Not specified | |

| N,N′-bis(9-ethyl-9H-carbazol-3-yl)-(ethane-1,2-diamine) | Cr³⁺ | Fluorescence Quenching | 0.10 µmol·L⁻¹ |

Two-Photon Absorption (TPA) Materials and Non-Linear Optical Applications

The field of non-linear optics (NLO) investigates the interaction of intense light with materials to generate new electromagnetic fields with altered properties, finding applications in optical computing, data storage, and telecommunications. acs.orgresearchgate.net Two-photon absorption (TPA) is a third-order non-linear optical process where a molecule simultaneously absorbs two photons. mdpi.com This phenomenon offers significant advantages over traditional one-photon absorption, including deeper penetration into scattering media (like biological tissue), reduced photodamage outside the focal point, and enhanced spatial resolution. nih.govmicroscopyu.com Carbazole and its derivatives, such as this compound, have emerged as crucial chromophores for TPA materials due to their unique electronic structure and versatility in molecular design. rsc.orgresearchgate.net The inherent electron-rich nature of the carbazole core makes it an excellent building block for materials with large TPA cross-sections (σ₂), a key metric for TPA efficiency. rsc.org

Molecular Design Principles for Maximizing TPA Cross-Sections

The TPA cross-section (σ₂) is not an intrinsic property but can be significantly enhanced through strategic molecular engineering. For carbazole-based molecules like this compound, several key design principles are employed to maximize their TPA response.

Intramolecular Charge Transfer (ICT): A fundamental strategy is to create molecules with significant intramolecular charge transfer. nih.gov This is typically achieved by connecting electron-donating (D) and electron-accepting (A) groups through a π-conjugated bridge, leading to dipolar (D-π-A), quadrupolar (D-π-A-π-D), or octupolar structures. nih.gov The this compound structure inherently possesses an electron-donating amine group on the carbazole framework. The carbazole unit itself can act as a strong donor and π-system. rsc.org The introduction of acceptor moieties to this scaffold can create a "push-pull" system, enhancing the ICT and, consequently, the TPA cross-section. rsc.org

Extension of π-Conjugation: The TPA cross-section can be significantly enhanced by increasing the length and effective size of the π-conjugated system. nih.gov This extension facilitates the delocalization of π-electrons, which is directly related to a larger TPA response. In carbazole derivatives, this can be achieved by introducing conjugated linkers like vinylene or acetylene groups. nih.gov For instance, dendrimers using carbazole moieties as donors and acetylene linkages for effective π-electron delocalization have shown gigantic TPA cross-sections.

Structural Planarity and Rigidity: Co-planarity within the chromophore is a critical factor for ensuring large conjugation lengths and efficient electron delocalization. nih.gov A more rigid and planar molecular structure can lead to higher TPA cross-section values. nih.gov However, some studies have shown that more flexible structures incorporating triphenylamine connectors can sometimes exhibit higher TPA cross-sections than their more rigid N-phenylcarbazole analogs, suggesting a complex relationship between rigidity and TPA response that requires careful tuning. mdpi.com

Symmetry and Branching: The molecular symmetry also plays a role. Quadrupolar (D-A-D) and octupolar (three-branched) structures often exhibit larger TPA cross-sections compared to their simple dipolar counterparts. nih.gov Increasing the number of branches in a dendritic structure can enhance the light-harvesting ability and lead to a cooperative enhancement of the TPA cross-section. mdpi.com

Research has demonstrated that TPA cross-sections for carbazole derivatives can vary significantly based on their specific structure, the solvent used, and the strength of the donor/acceptor groups. The values, measured in Göppert-Mayer units (GM), highlight the success of these design principles.

| Compound/Derivative Class | TPA Cross-Section (σ₂) [GM] | Excitation Wavelength [nm] | Reference |

| Bis(carbazolyl)stilbene-phenyl (BCSPC) | 22 | 780 | |

| Bis(carbazolyl-phenyl)biphenyl (BCPBC) | 154 | 780 | |

| N-phenyl carbazole vinylic derivative | up to 540 | Not Specified | nih.gov |

| Europium(III) complex with carbazole-picolinamide antenna | 100 | 750 | nih.gov |

| Fullerene (C70) with tris(carbazolyl)amine (TCTA) | ~3470 | 780 | nih.gov |

| Europium(III) complex with carbazole-based CPAD ligand | 857 | 720 | nih.gov |

| Dioxaborin compound with carbazole donor | 1860 | 790 | researchgate.net |

1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹

Potential in Advanced Optical Technologies and Imaging Techniques

The robust TPA properties of materials based on this compound open up a wide range of applications in advanced technologies, particularly in optical data storage and high-resolution biological imaging. researchgate.net

Optical Data Storage: Multi-photon absorption enables three-dimensional optical data storage, where information is written within the volume of a material, drastically increasing storage density compared to 2D surface-based methods like DVDs or Blu-ray discs. nih.govrsc.org Materials with high TPA cross-sections are essential for this technology. The ability to initiate photochemical reactions, such as polymerization, in a highly localized focal volume makes carbazole derivatives promising candidates for writing data bits (voxels) in 3D memory devices. Research has already demonstrated the use of multi-carbazole derivatives for data recording experiments, proving their potential for this application.

Advanced Imaging Techniques: Two-photon microscopy (TPM) is a powerful fluorescence imaging technique that has revolutionized biomedical research. microscopyu.comjkslms.or.kr By using near-infrared (NIR) excitation light, which scatters less in biological tissue, TPM allows for deeper imaging into living organisms with reduced phototoxicity. microscopyu.com Fluorescent probes with high TPA cross-sections are critical for TPM. nih.gov Carbazole derivatives, including N-phenylcarbazole-based probes, are being developed for this purpose. nih.gov They can be designed to "light-up" upon binding to specific biological targets like DNA, allowing for fine and bright staining of cellular structures like the nucleus with low background fluorescence. nih.gov Furthermore, lanthanide complexes featuring carbazole-based antennas have been successfully used for two-photon microscopy imaging of live cells, demonstrating their utility as advanced bioprobes. researchgate.netnih.gov The development of such probes based on the this compound scaffold could lead to new tools for diagnostics and in-vivo studies. researchgate.net

Polymer Chemistry and Macromolecular Architectures Based on 9 Phenylcarbazol 3 Amine

Synthesis of Carbazole-Containing Polymers via Controlled Polymerization Techniques

The synthesis of polymers incorporating the 9-phenylcarbazol-3-amine unit can be achieved through various controlled polymerization techniques, each offering distinct advantages in controlling the polymer's molecular weight, architecture, and properties. The presence of the reactive amine group and the potential for functionalization at other positions on the carbazole (B46965) ring allows for a range of polymerization strategies.

Electropolymerization Mechanisms and Film Formation

Electropolymerization is a powerful technique for the direct synthesis and deposition of conductive polymer films onto electrode surfaces. For carbazole derivatives, this process typically proceeds via the oxidative coupling of monomer units. The electrochemical oxidation of 9-phenylcarbazole (B72232) and its derivatives, including those with amine functionalities, leads to the formation of radical cations. These reactive species can then couple, most commonly at the 3 and 6 positions of the carbazole ring, to form dimers, oligomers, and ultimately a cross-linked polymer film. mdpi.comnih.gov

The electropolymerization of tris(4-carbazoyl-9-ylphenyl)amine (tCz), a related carbazole-amine compound, demonstrates a typical mechanism where successive cyclic voltammetry scans show an increase in the redox wave currents, indicating the progressive deposition of the polymer film on the electrode. mdpi.com The onset oxidation potential for such monomers is a critical parameter, and for some 9-phenylcarbazole derivatives, it has been observed to be around 0.9 V vs. SCE in specific electrolyte systems. researchgate.net The resulting poly(9-phenylcarbazole) (P9PC) films have shown good electrochemical behavior and thermal stability. researchgate.net The amine group at the 3-position of this compound is expected to influence the oxidation potential and the morphology of the resulting polymer film. The electropolymerization of copolymers based on tris(4-carbazoyl-9-ylphenyl)amine and various thiophene (B33073) derivatives has also been explored, yielding films with tunable electrochromic properties. mdpi.com

The properties of the electropolymerized films are highly dependent on the reaction conditions, including the solvent, electrolyte, and the applied potential. For instance, the electropolymerization of 9-phenylcarbazole in a mixed electrolyte of boron trifluoride diethyl etherate and sulfuric acid has been shown to produce films with an electrical conductivity of 0.09 S/cm. researchgate.net

Step-Growth and Chain-Growth Polymerization Strategies

Beyond electropolymerization, traditional step-growth and chain-growth polymerization methods offer alternative routes to synthesize well-defined polymers based on this compound.

Step-Growth Polymerization: This method involves the reaction between bifunctional or multifunctional monomers to form polymers. rsc.org For carbazole-based systems, this can be achieved through reactions like Suzuki or Buchwald-Hartwig coupling. For instance, polymers have been synthesized by coupling 3,6-diaminocarbazole with isomers of dichloroanthraquinone under palladium-catalyzed conditions. researchgate.net The amine group in this compound can be a key functional group for such step-growth polymerizations, reacting with, for example, dicarboxylic acids or their derivatives to form polyamides. mdpi.com The synthesis of poly(amide-carbazole) and poly(imide-carbazole) dendrons has been reported through condensation reactions of 3,6-di(carbazol-9-yl)-N-(4-aminophenyl)carbazole with aromatic dicarboxylic acids and tetracarboxylic dianhydrides, respectively. mdpi.com

A study on styrenic monomers bearing carbazolyl groups demonstrated the possibility of simultaneous step-growth and chain-growth cationic polymerization. researchgate.net The polymerization of 9-(4-vinylphenyl)carbazole proceeded predominantly via a step-growth pathway through electrophilic aromatic substitution at the 3-position of the carbazole. researchgate.net This highlights the reactivity of the carbazole ring itself in step-growth processes.

Chain-Growth Polymerization: This type of polymerization involves the sequential addition of monomers to a growing polymer chain. acs.org While less common for directly polymerizing through the carbazole core itself, functionalizing this compound with a polymerizable group, such as a vinyl or norbornene moiety, allows for its incorporation into polymers via chain-growth mechanisms like radical polymerization or ring-opening metathesis polymerization (ROMP). For example, a norbornene-dicarboximide monomer functionalized with carbazole has been successfully polymerized using a Grubbs catalyst. researchgate.net Similarly, poly(N-vinylcarbazole) can be synthesized via controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer). mdpi.comresearchgate.net The amine group on the this compound could potentially be protected or modified to be compatible with the specific chain-growth polymerization conditions.

Characterization of Polymer Microstructure, Conformation, and Topology

The performance of polymers derived from this compound is intrinsically linked to their molecular architecture. A detailed characterization of their microstructure, conformation, and topology is therefore crucial.